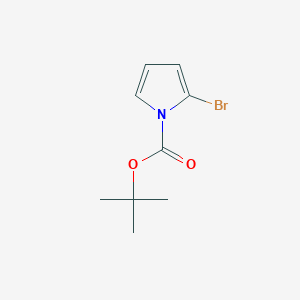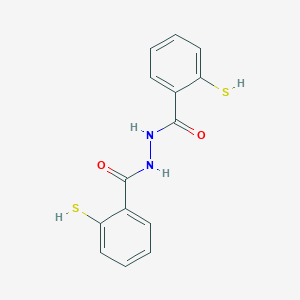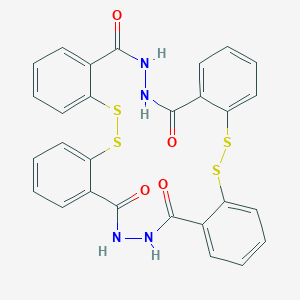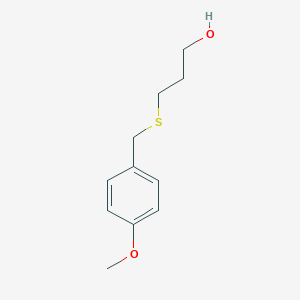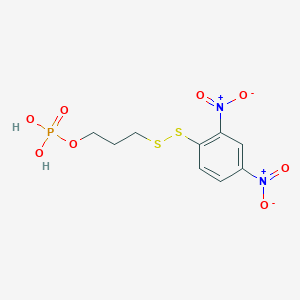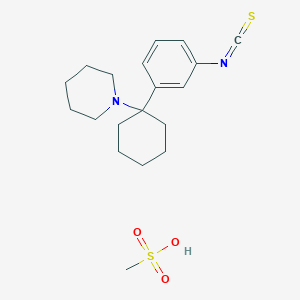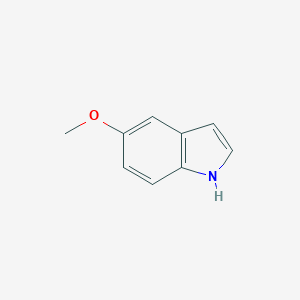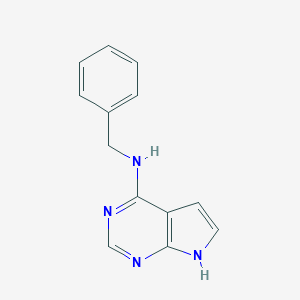
6-Benzylamino-7-deazapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Benzylamino-7-deazapurine derivatives often involves the glycosylation of pyrrolo[2,3-d]pyrimidines, a core structure of 7-deazapurines, followed by various functionalization reactions. For instance, glycosylation of nonfunctionalized 6-chloro-7-deazapurine with commercially available ribofuranose derivatives, followed by amination and deprotection, has been demonstrated as an efficient route for synthesizing tubercidin and related compounds in a minimal number of steps (Ingale, Leonard, & Seela, 2018).
Molecular Structure Analysis
The molecular structure of 6-Benzylamino-7-deazapurine derivatives is characterized by the substitution of the nitrogen atom at the 7-position of the purine ring, which influences the molecule's electronic configuration and interaction capabilities. Molecular modeling studies reveal that this modification provides flexibility to the molecule, enhancing its ability to fit into the binding sites of targeted enzymes or receptors (Kim et al., 2008).
Chemical Reactions and Properties
7-Deazapurine derivatives, including those with a 6-benzylamino substitution, participate in various chemical reactions, such as nucleophilic substitutions, glycosylations, and cross-coupling reactions. These reactions are fundamental for synthesizing nucleoside analogues and other derivatives with potential biological activities (Seela & Peng, 2006).
Applications De Recherche Scientifique
Antiviral Applications
6-Benzylamino-7-deazapurine derivatives have been identified for their potent antiviral properties, particularly as inhibitors of viral replication. The compounds demonstrate efficacy across a spectrum of viral infections, including HIV, HCMV (Human Cytomegalovirus), and HSV (Herpes Simplex Virus). Remarkably, recent research has expanded the potential applications of these compounds to veterinary medicine for systemic viral infections, Hepatitis C Virus replication inhibition, and even as virucides against the Ebola Virus, showcasing a broad spectrum of antiviral activities (Vittori et al., 2006).
Chemotherapeutic Potential
The chemotherapeutic potential of 6-Benzylamino-7-deazapurine derivatives has been a focal point of research, particularly their role in cancer therapy. These compounds have been found to exhibit a high degree of potency in inhibiting the growth of cancer cells, offering a promising avenue for the development of new cancer treatments. The structure-activity relationship (SAR) studies underscore the significance of heteroaryl substituents, such as furanyl or thienyl groups, in enhancing the antitumor, antimycobacterial, and antiparkinsonian actions of these derivatives, indicating their versatile application in medicinal chemistry (Ostrowski, 2022).
Pharmacokinetic Insights
Pharmacokinetic analysis is crucial for understanding the metabolism and bioavailability of drugs within the human body. 6-Benzylamino-7-deazapurine derivatives have been explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Studies have focused on optimizing the therapeutic efficacy and minimizing the adverse effects or toxicity of these compounds in clinical settings, especially for children with acute lymphoblastic leukemia (ALL) and patients with inflammatory bowel diseases (IBD). This includes tailoring dosing strategies based on individual patient genetics and metabolite monitoring to improve treatment outcomes and reduce toxicity (Guo et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTDTJWTCBSTMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404394 |
Source


|
| Record name | 6-Benzylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylamino-7-deazapurine | |
CAS RN |
60972-04-5 |
Source


|
| Record name | 6-Benzylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




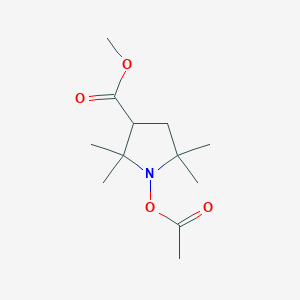


![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
